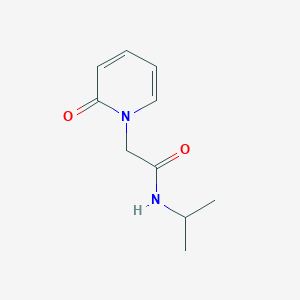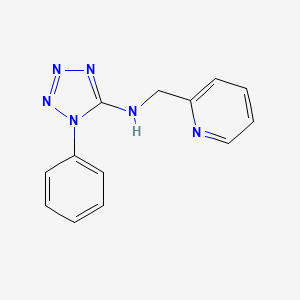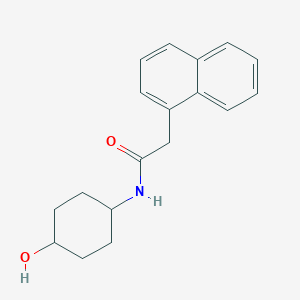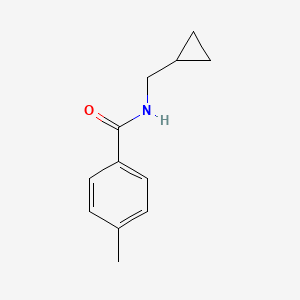
N-(cyclopropylmethyl)-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyclopropylmethyl)-4-methylbenzamide, commonly known as CPMEB, is a chemical compound that has gained significant attention in the field of scientific research. CPMEB belongs to the class of benzamide derivatives and has been found to possess various biological activities.
Mecanismo De Acción
The mechanism of action of CPMEB involves the modulation of various signaling pathways involved in inflammation, pain perception, and tumor growth. CPMEB has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the production of pro-inflammatory cytokines. CPMEB has also been found to inhibit the activation of mitogen-activated protein kinases (MAPKs), a family of signaling molecules involved in the regulation of various cellular processes. Moreover, CPMEB has been reported to activate the caspase cascade, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
CPMEB has been found to possess various biochemical and physiological effects. CPMEB has been reported to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). CPMEB has also been found to reduce the levels of lipid peroxidation, a process involved in oxidative stress. Moreover, CPMEB has been reported to reduce the levels of serum creatinine and blood urea nitrogen (BUN), indicating its potential as a renal protective agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPMEB has several advantages for lab experiments. CPMEB is a relatively stable compound and can be easily synthesized in large quantities. CPMEB has also been found to possess low toxicity and can be administered orally. However, CPMEB has some limitations for lab experiments. CPMEB has poor solubility in water, which can limit its bioavailability. Moreover, CPMEB has a short half-life, which can limit its efficacy.
Direcciones Futuras
CPMEB has several potential future directions for scientific research. CPMEB can be further studied for its potential as an anti-inflammatory, analgesic, and antitumor agent. CPMEB can also be further studied for its potential as a renal protective agent. Moreover, the synthesis of CPMEB can be further optimized to improve its bioavailability and efficacy. Additionally, the mechanism of action of CPMEB can be further elucidated to identify potential targets for drug development.
Conclusion:
In conclusion, CPMEB is a promising chemical compound that possesses various biological activities. CPMEB has been extensively studied for its anti-inflammatory, analgesic, and antitumor effects. CPMEB has a relatively simple synthesis method and possesses low toxicity. CPMEB has several potential future directions for scientific research, including its potential as a renal protective agent and its optimization for improved bioavailability and efficacy.
Métodos De Síntesis
The synthesis of CPMEB involves the reaction of 4-methylbenzoic acid with thionyl chloride, followed by the reaction with cyclopropylmethylamine. The resulting product is then subjected to further purification to obtain CPMEB. The synthesis of CPMEB has been reported in various scientific journals and has been found to be a relatively simple and efficient method.
Aplicaciones Científicas De Investigación
CPMEB has been extensively studied for its various biological activities such as anti-inflammatory, analgesic, and antitumor effects. CPMEB has been found to inhibit the production of pro-inflammatory cytokines and reduce the expression of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators. CPMEB has also been found to possess analgesic effects by inhibiting the release of substance P, a neuropeptide involved in pain perception. Moreover, CPMEB has been reported to exhibit antitumor effects by inducing apoptosis and inhibiting the proliferation of cancer cells.
Propiedades
IUPAC Name |
N-(cyclopropylmethyl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-9-2-6-11(7-3-9)12(14)13-8-10-4-5-10/h2-3,6-7,10H,4-5,8H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWALCUPENMCSFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclopropylmethyl)-4-methylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

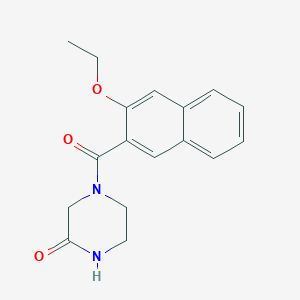


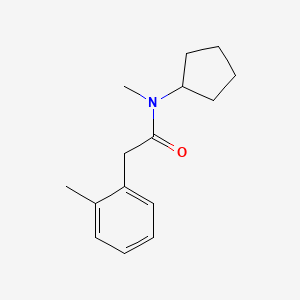
![N,N-dimethyl-1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B7473957.png)
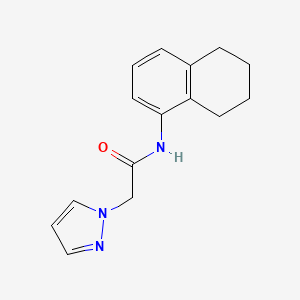
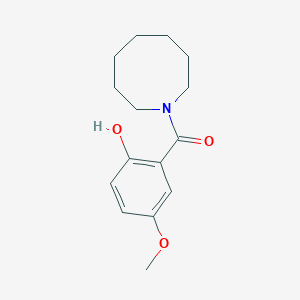

![N-[4-[2-(azetidin-1-yl)-2-oxoethyl]phenyl]acetamide](/img/structure/B7473987.png)

![2-fluoro-N-methyl-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B7474007.png)
